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Compound of Interest

Compound Name:
Benzenesulfonic acid, tetradecyl-,

sodium salt

CAS No.: 1797-33-7

Cat. No.: B161727

Get Quote

Differentiation from C12-Homologs & Performance
Benchmarking
Executive Summary: The C14 Advantage
Sodium Tetradecylbenzenesulfonate (STDBS, C14-LAS) is a critical anionic surfactant often

overshadowed by its ubiquitous homolog, Sodium Dodecylbenzenesulfonate (SDBS, C12-

LAS). While both belong to the Linear Alkylbenzene Sulfonate (LAS) family, the addition of two

carbons to the alkyl tail in STDBS significantly alters its physicochemical profile.

Why this matters: In drug delivery systems and emulsion polymerization, the increased

hydrophobicity of STDBS results in a lower Critical Micelle Concentration (CMC) and a larger

packing parameter. This guide provides the spectroscopic evidence required to distinguish

STDBS from SDBS and validates its purity for high-sensitivity applications.
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Before characterizing, we must define the comparison. Commercial LAS surfactants are rarely

single isomers; they are mixtures of positional isomers (where the phenyl ring attaches to the

alkane chain).

Feature
Sodium

Tetradecylbenzenesulfonate

(STDBS)

Sodium

Dodecylbenzenesulfonate

(SDBS)

Chain Length (Tetradecyl) (Dodecyl)

Molecular Weight ~376.5 g/mol ~348.5 g/mol

Hydrophobicity High Moderate

Primary Use
Enhanced Oil Recovery

(EOR), Liposomal Stabilization

Detergency, General

Emulsification

Nuclear Magnetic Resonance ( H NMR) – The
Quantifier
NMR is the only definitive method to distinguish STDBS from SDBS without destructive

chromatography. The "fingerprint" difference lies in the integration of the bulk methylene (

) protons.

Experimental Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent:DMSO-

(Preferred).

Why?

promotes micelle formation even at low concentrations, causing peak broadening
(viscosity effects). DMSO breaks micelles, yielding sharp monomeric peaks.

Concentration:
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mg/mL.

Internal Standard (Optional): Maleic acid (for absolute purity quantification).

Spectral Analysis & Comparison
Chemical Shift
(

, ppm)

Assignment Multiplicity
Integration

(SDBS - C12)

Integration

(STDBS - C14)

0.80 – 0.95 Terminal Triplet/Multiplet 3H 3H

1.00 – 1.40 Bulk Chain Broad Singlet ~16H ~20H

1.45 – 1.60 (to ring) Multiplet 2H 2H

2.40 – 2.60 (Benzylic) Multiplet
~1H (Isomer

dependent)

~1H (Isomer

dependent)

7.00 – 7.70 Aromatic Ring Multiplet (AA'BB') 4H 4H

The "C14 Check" Calculation: To confirm you have STDBS and not SDBS, normalize the

aromatic region (7.0-7.7 ppm) to 4.00.

If the Bulk

region (1.0-1.4 ppm) integrates to ~16-17, you have SDBS.

If the Bulk

region (1.0-1.4 ppm) integrates to ~20-21, you have STDBS.
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Note on Isomerism: Commercial STDBS is a mixture of positional isomers (e.g., 2-phenyl, 3-

phenyl, etc.). This causes the methyl triplet (0.8 ppm) to appear as overlapping doublets/triplets

and the benzylic proton (2.5 ppm) to split into complex multiplets. This is a sign of a standard

commercial grade, not an impurity.

Infrared Spectroscopy (FTIR) – The Functional
Fingerprint
IR is less quantitative than NMR but essential for confirming the sulfonate headgroup state (salt

vs. acid) and hydration.

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) – Diamond Crystal.

Sample Prep: Dry powder in a vacuum desiccator for 24h prior to analysis. Sulfonates are

highly hygroscopic; absorbed water (

) can mask -OH impurities.

Scan Parameters: 32 scans,

resolution.

Key Diagnostic Bands
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Wavenumber (

)
Vibration Mode Significance

2950, 2920, 2850 C-H Stretch (Alkyl)

Differentiation: The ratio of

these peaks relative to the

aromatic peaks is slightly

higher in STDBS than SDBS

due to the longer chain.

1600, 1495 C=C Ring Stretch
Confirms aromaticity (Benzene

ring).

1180 – 1195 Asymmetric Stretch Characteristic Sulfonate band.

1040 – 1055 Symmetric Stretch Characteristic Sulfonate band.

830 – 840 C-H Out-of-plane (para)
Confirms para-substitution

(1,4-disubstituted benzene).

Functional Performance: Critical Micelle
Concentration (CMC)
The true value of STDBS lies in its thermodynamics. The longer C14 tail drives self-assembly

at much lower concentrations than C12.

Comparative Data (25°C, Aqueous)
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Parameter SDBS (C12) STDBS (C14) Implication

CMC (mM) ~1.2 – 2.5 mM ~0.2 – 0.4 mM

STDBS forms micelles

at ~10x lower

concentration.

CMC (mg/L) ~400 – 800 mg/L ~75 – 150 mg/L

STDBS is more

efficient for

solubilizing

hydrophobic drugs.

Kraft Point < 0°C > 10°C

STDBS may

precipitate in cold

water; requires

heating to dissolve.

Protocol for CMC Determination via NMR:

Prepare serial dilutions of STDBS in

(0.05 mM to 5 mM).

Track the chemical shift of the aromatic protons.

Plot:

(ppm) vs. 1/Concentration.

Result: The inflection point indicates the CMC.[1] The shift occurs because the aromatic

rings stack/cluster in the micellar core, altering the magnetic environment.

Experimental Workflow Diagram
The following flowchart outlines the logical decision tree for characterizing an unknown

alkylbenzene sulfonate sample.
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Unknown Sample
(White Powder)

Step 1: FTIR (ATR)
Check Functional Groups

Sulfonate Bands Present?
(1180 & 1040 cm⁻¹)

No (Reject)

Step 2: ¹H NMR
Solvent: DMSO-d₆

Yes

Step 3: Integration Analysis
Normalize Aromatic to 4H

Bulk CH₂ ≈ 16H
Identity: SDBS (C12)

Low Count

Bulk CH₂ ≈ 20H
Identity: STDBS (C14)

High Count

Optional: CMC Determination
(D₂O Dilution Series)

Verify Performance

Click to download full resolution via product page

Figure 1: Decision matrix for differentiating C12 vs. C14 alkylbenzene sulfonates using

spectroscopic gates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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